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tert-butylN-(2-formyl-1-methyl-1H-imidazol-4-yl)carbamate
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Overview
Description
tert-ButylN-(2-formyl-1-methyl-1H-imidazol-4-yl)carbamate is an organic compound that features an imidazole ring substituted with a formyl group and a tert-butyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butylN-(2-formyl-1-methyl-1H-imidazol-4-yl)carbamate typically involves multiple stepsThe process may involve reactions such as formylation, protection of amino groups, and condensation reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
tert-ButylN-(2-formyl-1-methyl-1H-imidazol-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The imidazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the formyl group would yield a carboxylic acid, while reduction would yield an alcohol.
Scientific Research Applications
tert-ButylN-(2-formyl-1-methyl-1H-imidazol-4-yl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butylN-(2-formyl-1-methyl-1H-imidazol-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, while the imidazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- tert-ButylN-(2-formyl-1-methyl-1H-pyrazol-4-yl)carbamate
- tert-ButylN-(2-formyl-1-methyl-1H-triazol-4-yl)carbamate
Uniqueness
tert-ButylN-(2-formyl-1-methyl-1H-imidazol-4-yl)carbamate is unique due to its specific substitution pattern on the imidazole ring. This substitution pattern can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds .
Biological Activity
Tert-butyl N-(2-formyl-1-methyl-1H-imidazol-4-yl)carbamate is a chemical compound featuring a unique structure that includes a tert-butyl group, an imidazole ring, and a carbamate functional group. Its molecular formula is C11H16N4O2, indicating a complex arrangement of atoms that contributes to its biological activity. This compound has been the subject of various studies aimed at exploring its potential applications in pharmaceuticals and other fields.
The compound's structure allows for versatile chemical reactions, including:
- Oxidation : Can be oxidized to produce N-oxides.
- Reduction : Can yield corresponding amine derivatives.
- Substitution : Nucleophilic substitution can occur on the imidazole ring, particularly at the C-2 and C-5 positions, facilitating further functionalization.
Biological Activity
Research indicates that tert-butyl N-(2-formyl-1-methyl-1H-imidazol-4-yl)carbamate exhibits significant biological activity, particularly as an enzyme inhibitor. This potential makes it relevant for therapeutic applications targeting various diseases, including cancer and infections. Key biological activities include:
Antimicrobial Properties
Studies have suggested that this compound possesses antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents. The mechanism likely involves the inhibition of specific microbial enzymes or receptors.
Anticancer Activity
The compound has been investigated for its anticancer properties. It may interact with enzymes or receptors involved in cancer cell proliferation, potentially inhibiting their activity. This interaction could disrupt metabolic pathways critical to cancer progression.
Enzyme Inhibition
The mechanism of action often involves binding to active or allosteric sites on enzymes, preventing substrate binding and subsequent catalytic activity. This characteristic is crucial in designing drugs that target specific enzymes implicated in various diseases.
Synthesis and Evaluation
The synthesis typically involves the reaction of 1-methyl-1H-imidazole-4-carboxylic acid with tert-butyl chloroformate under anhydrous conditions. This synthetic route has been optimized for yield and purity.
Comparative Analysis
A comparison with structurally similar compounds highlights the unique properties of tert-butyl N-(2-formyl-1-methyl-1H-imidazol-4-yl)carbamate:
Compound Name | Structure | Key Features |
---|---|---|
Tert-butyl (1-methyl-1H-imidazol-4-yl)carbamate | C9H15N3O2 | Known for enzyme inhibition potential |
Methyl carbamate derivatives | Varies | Commonly used as pesticides; less complex |
Benzimidazole derivatives | Varies | Broad range of biological activities; less specific than imidazoles |
The specific mechanism by which tert-butyl N-(2-formyl-1-methyl-1H-imidazol-4-yl)carbamate exerts its effects is not fully elucidated. However, it is known to interact with various molecular targets, modifying the activity of proteins or enzymes through its formyl group and imidazole core.
Properties
Molecular Formula |
C10H15N3O3 |
---|---|
Molecular Weight |
225.24 g/mol |
IUPAC Name |
tert-butyl N-(2-formyl-1-methylimidazol-4-yl)carbamate |
InChI |
InChI=1S/C10H15N3O3/c1-10(2,3)16-9(15)12-7-5-13(4)8(6-14)11-7/h5-6H,1-4H3,(H,12,15) |
InChI Key |
TVGBKDPHPFHQIC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN(C(=N1)C=O)C |
Origin of Product |
United States |
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